N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride Sirtuins (SIRTs) represent a distinct class of trichostatin A-insensitive lysyl-deacetylases (class III HDACs). Human SIRT1 is the homolog of yeast silent information regulator 2 (Sir2) and has been shown to regulate the activity of the p53 tumor suppressor and inhibit apoptosis. Small molecule activators of SIRT1, such as resveratrol, extend lifespan in yeast and C. elegans in a manner that resembles caloric restriction. SRT 1720 is a selective small molecule activator of SIRT1 that is 1,000-fold more potent than resveratrol (EC1.5 = 0.16 versus 46.2 µM, respectively). In diet-induced obese and diabetic leptin-deficient ob/ob mice, oral administration of 100 mg/kg SRT1720 once daily improves insulin sensitivity, lowers plasma glucose and increases mitochondrial capacity after one week of treatment. In Zucker fa/fa rats, SRT 1720 improves whole-body glucose homeostasis and insulin sensitivity in adipose tissue, skeletal muscle, and liver.
SRT1720 hydrochloride is a selective activator of human SIRT1 (EC1.5 = 0.16 μM) versus the closest sirtuin homologues, SIRT2 and SIRT3 (SIRT2: EC1.5 = 37 μM;SIRT3: EC1.5 > 300 μM). IC50 Value: 0.16 μM(EC1.5 for SIRT1)Target: SIRT1SRT 1720 binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain and lower the Michaelis constant for acetylated substrates. In diet-induced obese and genetically obese mice, SRT1720 improved insulin sensitivity, lower plasma glucose, and increase mitochondrial capacity. Thus, SRT1720 is a promising new therapeutic agent for treating diseases of ageing such as type 2 diabetes.
Brand Name: Vulcanchem
CAS No.: 1001645-58-4
VCID: VC0001412
InChI: InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H
SMILES: C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl
Molecular Formula: C25H24ClN7OS
Molecular Weight: 506.0 g/mol

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride

CAS No.: 1001645-58-4

Cat. No.: VC0001412

Molecular Formula: C25H24ClN7OS

Molecular Weight: 506.0 g/mol

* For research use only. Not for human or veterinary use.

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride - 1001645-58-4

CAS No. 1001645-58-4
Molecular Formula C25H24ClN7OS
Molecular Weight 506.0 g/mol
IUPAC Name N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H
Standard InChI Key DTGRRMPPXCRRIM-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl
Canonical SMILES C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl
Appearance Assay:≥98%A crystalline solid

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b] thiazol-6-yl]phenyl]quinoxaline-2-carboxamide hydrochloride. Its molecular formula is C₂₅H₂₄ClN₇OS, with a molecular weight of 506.0 g/mol. The hydrochloride salt form enhances solubility, making it suitable for in vivo applications.

Structural Components

  • Imidazo[2,1-b]thiazole core: A bicyclic heteroaromatic system contributing to planar rigidity and π-π stacking interactions with biological targets.

  • Quinoxaline-2-carboxamide group: Enhances binding affinity to SIRT1 through hydrogen bonding and hydrophobic interactions .

  • Piperazine-methyl moiety: Improves aqueous solubility and facilitates blood-brain barrier penetration.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number (HCl salt)1001645-58-4
Molecular Weight506.0 g/mol
Solubility>10 mM in DMSO
Storage Conditions-20°C, protected from light

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Cyclization: 2-Aminobenzothiazole undergoes cyclization with 1,3-dichloroacetone to form the imidazo[2,1-b]thiazole scaffold .

  • Piperazine Incorporation: A Mannich reaction introduces the piperazine-methyl group at position 3 of the thiazole ring.

  • Quinoxaline Coupling: The quinoxaline-2-carboxamide group is appended via amide bond formation using EDCI/HOBt coupling reagents .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Table 2: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)
CyclizationThiourea, EtOH, reflux68–72
Piperazine FunctionalizationPiperazine, formaldehyde, AcOH85
Amide CouplingEDCI, HOBt, DMF, rt78

Industrial Production

Industrial protocols employ continuous-flow reactors to enhance scalability and reduce reaction times. Green chemistry principles, such as solvent-free cyclization and microwave-assisted steps, are prioritized to minimize waste.

Biological Activities and Mechanisms of Action

SIRT1 Activation

SRT1720 hydrochloride binds allosterically to the SIRT1 enzyme-substrate complex, lowering the Michaelis constant (Kₘ) for acetylated substrates by 35-fold . This activation is selective, with an EC₅₀ of 0.16 µM for SIRT1 versus >300 µM for SIRT3 .

Anticancer Activity

In multiple myeloma (MM) models, SRT1720 hydrochloride (10 µM) induces apoptosis via:

  • Caspase Activation: Cleavage of caspase-8, -9, and -3, with PARP degradation .

  • ROS Generation: 2.5-fold increase in intracellular ROS, triggering DNA damage .

  • NF-κB Inhibition: Suppression of VEGF-induced angiogenesis and MM cell migration .

Table 3: Anticancer Efficacy in Preclinical Models

Cancer TypeModel SystemEffective DoseOutcome
Multiple MyelomaRPMI-8226 cells10 µM70% apoptosis induction
Solid TumorsXenograft mice100 mg/kg/day50% tumor volume reduction

Metabolic Modulation

In obese murine models, SRT1720 hydrochloride (100 mg/kg/day) improves insulin sensitivity by 40% and increases mitochondrial oxidative capacity via PGC-1α upregulation . It reduces respiratory exchange ratio (RER) from 0.9 to 0.7, indicating preferential fatty acid oxidation .

Pharmacological Applications

Cancer Therapeutics

SRT1720 hydrochloride synergizes with bortezomib and dexamethasone, overcoming chemoresistance in MM . Clinical trials are pending, but in vitro data support its potential in BRAF(V600E)-mutant melanomas and EGFR-driven cancers.

Metabolic Disorders

The compound ameliorates hyperglycemia in type 2 diabetic mice, reducing fasting blood glucose by 30% . Its effects on SIRT1-mediated deacetylation of FOXO1 and PPARγ make it a candidate for metabolic syndrome management .

Aging and Neurodegeneration

SRT1720 hydrochloride extends median lifespan in C57BL/6 mice by 15% and improves motor coordination in aged cohorts . It reduces acetyl-p53 levels by 60%, mitigating senescence-associated secretory phenotypes .

Comparative Analysis with Analogues

Table 4: Activity Comparison with SRT1720 Free Base

ParameterHydrochloride SaltFree Base
SIRT1 EC₅₀0.16 µM0.21 µM
Solubility in PBS12 mg/mL3 mg/mL
Bioavailability (oral)85%45%

Analogues such as N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide exhibit reduced SIRT1 affinity (EC₅₀ = 1.2 µM), underscoring the critical role of the quinoxaline moiety.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator